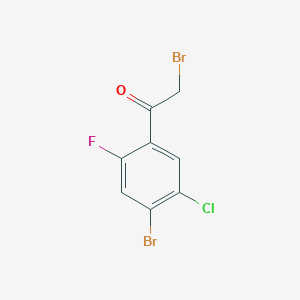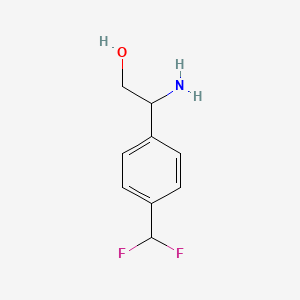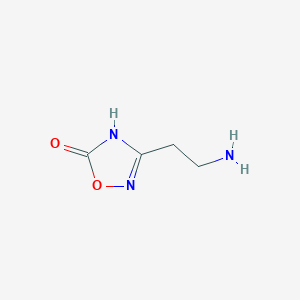
7-Bromo-6-chloro-8-fluoroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-6-chloro-8-fluoroquinolin-4(1H)-one is a quinoline derivative, a class of compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloro-8-fluoroquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinoline ring.
Cyclization: Formation of the quinoline core through cyclization reactions.
Functional Group Transformations: Introduction of the ketone group at the 4-position.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-6-chloro-8-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: Replacement of halogen atoms with other functional groups.
Oxidation and Reduction: Changes in the oxidation state of the compound.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction reactions could lead to changes in the oxidation state of the compound.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use as an antimicrobial, antiviral, or anticancer agent.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 7-Bromo-6-chloro-8-fluoroquinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes.
Interacting with DNA: Intercalating into DNA and disrupting its function.
Modulating Receptors: Binding to and modulating the activity of cellular receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline: The parent compound of the quinoline family.
Fluoroquinolones: A class of antibiotics with a quinoline core and fluorine substitution.
Uniqueness
7-Bromo-6-chloro-8-fluoroquinolin-4(1H)-one is unique due to its specific halogen substitutions, which can influence its chemical reactivity and biological activity. The presence of bromine, chlorine, and fluorine atoms can enhance its potency and selectivity for certain biological targets.
Propriétés
Formule moléculaire |
C9H4BrClFNO |
|---|---|
Poids moléculaire |
276.49 g/mol |
Nom IUPAC |
7-bromo-6-chloro-8-fluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H4BrClFNO/c10-7-5(11)3-4-6(14)1-2-13-9(4)8(7)12/h1-3H,(H,13,14) |
Clé InChI |
NHYHKCJDSPWEJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C(C(=C(C=C2C1=O)Cl)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


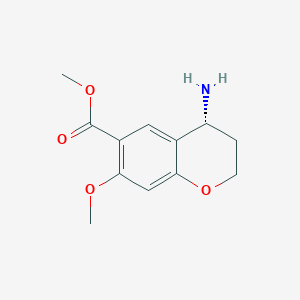
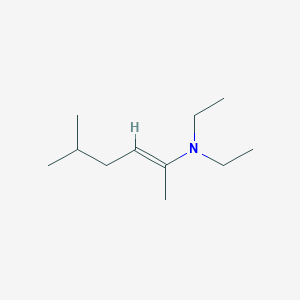
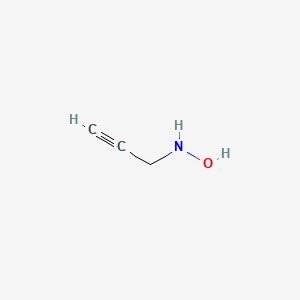
![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B12975525.png)

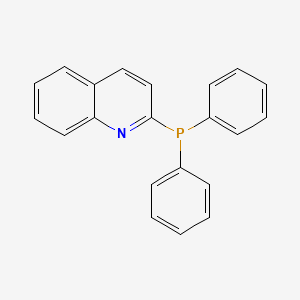
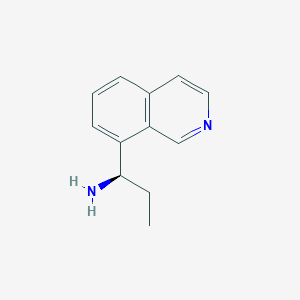
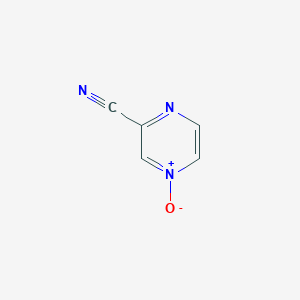
![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12975572.png)
![5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-4-(1H-1,2,4-triazol-1-yl)pyrimidin-2(1H)-one](/img/structure/B12975575.png)
